molecular formula C22H33N3O2S B6053073 2-[4-[[4-[2-(Dimethylamino)ethoxy]phenyl]methyl]-1-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol

2-[4-[[4-[2-(Dimethylamino)ethoxy]phenyl]methyl]-1-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol

Cat. No.: B6053073
M. Wt: 403.6 g/mol
InChI Key: ZGHDGPMAOYCXJB-UHFFFAOYSA-N
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Description

2-[4-[[4-[2-(Dimethylamino)ethoxy]phenyl]methyl]-1-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol is a complex organic compound with a multifaceted structure It contains a piperazine ring, a thiophene group, and a dimethylaminoethoxy side chain

Properties

IUPAC Name

2-[4-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-1-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O2S/c1-23(2)11-13-27-22-5-3-19(4-6-22)15-24-9-10-25(21(17-24)7-12-26)16-20-8-14-28-18-20/h3-6,8,14,18,21,26H,7,9-13,15-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHDGPMAOYCXJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)CN2CCN(C(C2)CCO)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[[4-[2-(Dimethylamino)ethoxy]phenyl]methyl]-1-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Thiophene Group: The thiophene group can be introduced via a Friedel-Crafts acylation reaction using thiophene and an acyl chloride.

    Attachment of the Dimethylaminoethoxy Side Chain: This step involves the reaction of dimethylaminoethanol with an appropriate halide to form the dimethylaminoethoxy group.

    Final Coupling: The final step involves coupling the synthesized intermediates under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the piperazine ring or the thiophene group, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the dimethylaminoethoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or neutral conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydro derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including as a ligand for certain receptors.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In a biological context, it may interact with specific receptors or enzymes, modulating their activity. The presence of the dimethylaminoethoxy group suggests potential interactions with neurotransmitter systems, while the thiophene group may contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)ethanol: A simpler compound with similar functional groups but lacking the piperazine and thiophene components.

    Thiophene derivatives: Compounds containing the thiophene group, which may have similar chemical reactivity.

    Piperazine derivatives: Compounds with the piperazine ring, which may have similar pharmacological properties.

Uniqueness

The uniqueness of 2-[4-[[4-[2-(Dimethylamino)ethoxy]phenyl]methyl]-1-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol lies in its combination of functional groups, which confer a distinct set of chemical and biological properties

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